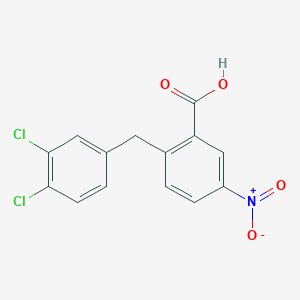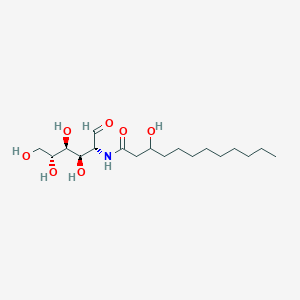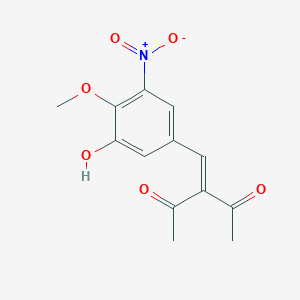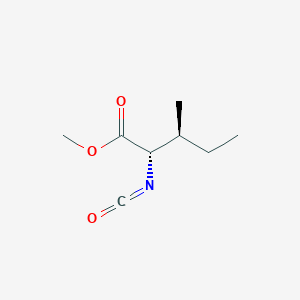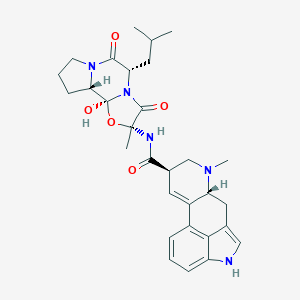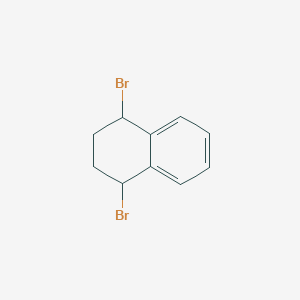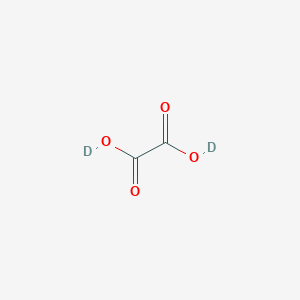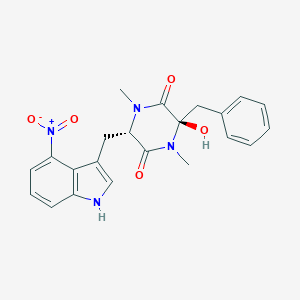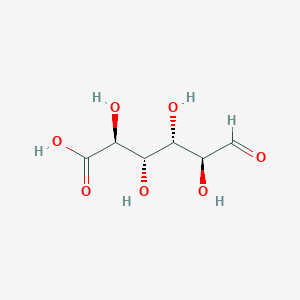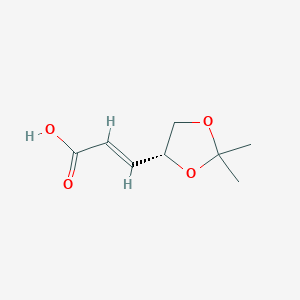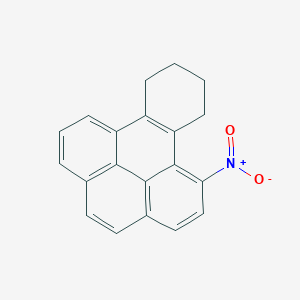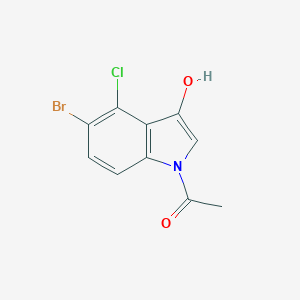
1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone is a complex organic compound, notable for its unique combination of bromine, chlorine, and hydroxy groups attached to an indole structure. This compound is significant in various chemical and pharmaceutical contexts due to its structural complexity and potential reactivity.
Synthesis Analysis
A method for synthesizing enantiomerically pure diarylethanes, closely related to the target compound, was developed by Zhang et al. (2014). This process, starting from a related methanone compound, involves several steps, including the resolution of acetic acid derivatives and single-crystal X-ray diffractions for determining absolute configurations (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure, vibrational frequencies, and corresponding vibrational assignments of a similar compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated by Mary et al. (2015). These studies provide insights into the geometrical parameters and stability of molecules with similar structures (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of closely related compounds were explored by various authors. For instance, Pirrung et al. (2002) developed methods for the conjugate addition of indoles to dichlorobenzoquinone, which is relevant for understanding the reactivity of compounds with indole structures (Pirrung et al., 2002).
Physical Properties Analysis
Majumdar (2016) presented a comprehensive study on the crystal structure of a compound with a similar structure, 1-(5-chloro-2-hydroxyphenyl)ethanone. The research included detailed physicochemical characterizations, like melting point and elemental analyses, providing a model for understanding the physical properties of closely related compounds (Majumdar, 2016).
Chemical Properties Analysis
The synthesis and characterization of various brominated and chlorinated compounds, which share structural similarities with the target compound, have been explored. This includes studies by Sherekar et al. (2021) and Xu et al. (2005), which offer insights into the chemical properties and potential reactivities of such compounds (Sherekar et al., 2021); (Xu et al., 2005).
Aplicaciones Científicas De Investigación
-
Scientific Field: Histochemistry and Bacteriology
- Application Summary : “1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone” is a substrate for beta-galactosidase. It is used to detect the activity of this enzyme in histochemistry and bacteriology .
- Methods of Application : The compound is cleaved by beta-galactosidase to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .
- Results or Outcomes : The resulting blue product indicates the presence and activity of beta-galactosidase .
Propiedades
IUPAC Name |
1-(5-bromo-4-chloro-3-hydroxyindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-5(14)13-4-8(15)9-7(13)3-2-6(11)10(9)12/h2-4,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYKDYVAYNNRER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869711 |
Source


|
| Record name | 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone | |
CAS RN |
125328-76-9 |
Source


|
| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo-4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B51534.png)
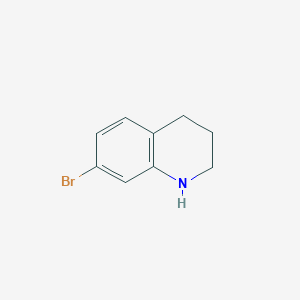
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
